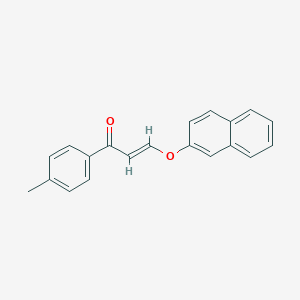![molecular formula C17H19ClN2O3S B214964 5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B214964.png)
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, commonly known as BTPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. BTPD is a member of the thioxodihydropyrimidine family of compounds and has been shown to exhibit promising biological activities, including anti-inflammatory and anti-tumor effects.
Wissenschaftliche Forschungsanwendungen
BTPD has been the subject of extensive scientific research due to its potential applications in drug development. Studies have shown that BTPD exhibits anti-inflammatory and anti-tumor effects, making it a promising candidate for the treatment of various diseases. BTPD has also been shown to inhibit the growth of cancer cells and induce apoptosis, indicating its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of BTPD is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammatory and tumor pathways. BTPD has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BTPD has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects
BTPD has been shown to exhibit a range of biochemical and physiological effects. Studies have shown that BTPD exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. BTPD has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, BTPD has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
BTPD has several advantages and limitations for lab experiments. One advantage is that it exhibits promising biological activities, making it a potentially useful tool for studying various disease pathways. Another advantage is that it is relatively easy to synthesize in the laboratory. However, one limitation is that BTPD is not readily available commercially, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of BTPD and its potential applications in drug development.
Zukünftige Richtungen
There are several future directions for research on BTPD. One direction is to further investigate the mechanism of action of BTPD and its potential applications in drug development. Another direction is to explore the potential use of BTPD in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Additionally, further studies are needed to evaluate the safety and toxicity of BTPD in vivo. Overall, BTPD is a promising compound with potential applications in drug development, and further research is needed to fully understand its biological activities and potential therapeutic applications.
Synthesemethoden
The synthesis of BTPD involves a multi-step process that includes the reaction of 3-chloro-4-(butan-2-yloxy)benzaldehyde with thiourea followed by cyclization with acetic anhydride. The resulting product is then subjected to a series of purification steps to obtain pure BTPD. This synthesis method has been optimized to yield high purity BTPD in good yields.
Eigenschaften
Produktname |
5-[4-(butan-2-yloxy)-3-chlorobenzylidene]-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Molekularformel |
C17H19ClN2O3S |
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
5-[(4-butan-2-yloxy-3-chlorophenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C17H19ClN2O3S/c1-5-10(2)23-14-7-6-11(9-13(14)18)8-12-15(21)19(3)17(24)20(4)16(12)22/h6-10H,5H2,1-4H3 |
InChI-Schlüssel |
NFXMAPUGUCCZAN-UHFFFAOYSA-N |
SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
Kanonische SMILES |
CCC(C)OC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethyl-4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B214881.png)
![4-[4-(2-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]benzamide](/img/structure/B214885.png)
![4-[5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214887.png)


![2-(3,5-dichlorophenyl)-5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214890.png)
![2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B214891.png)
![3-(3-chlorophenyl)-2-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-3-oxopropanenitrile](/img/structure/B214893.png)

![3-[(2,2-Diphenylacetyl)amino]benzoic acid](/img/structure/B214903.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)propanamide](/img/structure/B214906.png)
![2-({2-oxo-2-[2-(trifluoromethyl)anilino]ethyl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B214907.png)
![3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214908.png)